N-(5-cyclopentyl-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyridine-3-sulfonamide
Description
N-(5-cyclopentyl-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyridine-3-sulfonamide is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a pyrazole ring fused to a pyridine ring, with a sulfonamide group attached, making it a versatile scaffold for chemical modifications and biological interactions.
Properties
IUPAC Name |
N-(5-cyclopentyl-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyridine-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2S/c21-23(22,14-10-16-20-8-4-3-7-13(14)20)19-15-9-12(17-18-15)11-5-1-2-6-11/h3-4,7-11H,1-2,5-6H2,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDOZGRARTRYHHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=CC(=NN2)NS(=O)(=O)C3=C4C=CC=CN4N=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-cyclopentyl-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyridine-3-sulfonamide typically involves multi-step reactions starting from readily available precursors. One common method involves the cycloaddition of N-aminopyridinium ylides with ynals to form the pyrazolo[1,5-a]pyridine core .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, such as temperature, solvent, and catalysts, to ensure efficient and scalable production. Green chemistry principles, such as the use of environmentally benign solvents and reagents, are also considered to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(5-cyclopentyl-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(5-cyclopentyl-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyridine-3-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of N-(5-cyclopentyl-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. This compound may also interact with cellular pathways involved in cell proliferation and apoptosis, making it a potential candidate for anti-cancer therapies .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its kinase inhibitory activity and potential anti-cancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another kinase inhibitor with similar biological activities.
N-(5-amino-1H-1,2,4-triazol-3-yl)pyrazole: Exhibits antifungal and antibacterial activities.
Uniqueness
N-(5-cyclopentyl-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyridine-3-sulfonamide stands out due to its unique combination of a pyrazole and pyridine ring fused together, along with a sulfonamide group. This structural arrangement provides a versatile platform for chemical modifications and enhances its potential for diverse biological activities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
